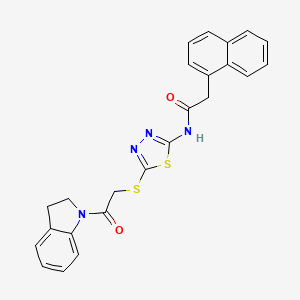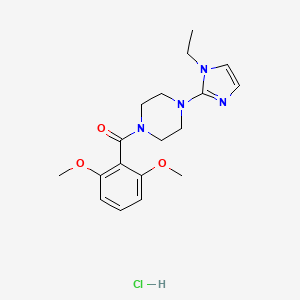![molecular formula C19H11Cl2NOS B2588456 2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole CAS No. 381196-00-5](/img/structure/B2588456.png)
2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole, also known as DCB-3503, is a small molecule compound that has been widely studied for its potential therapeutic applications. DCB-3503 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Photophysical Properties and Photocatalysis
Research has explored the photophysical properties and photocatalysis applications of benzothiazole derivatives. One study demonstrated the synthesis and characterization of novel derivatives, showcasing significant nonlinear optical properties and high toxicity against several tested microbes due to their electron-donating and electron-withdrawing moieties. This suggests potential for these compounds in the development of new materials for optical applications and antimicrobial agents (Zając et al., 2008).
Anticancer and Antimicrobial Activities
Several benzothiazole derivatives have been synthesized with varying functional groups, showing moderate to strong antiproliferative activities against human leukemia cell lines in a dose-dependent manner. The variation in the functional group, especially at the C-terminal of the thiazolidinone moiety, played a crucial role in determining the anticancer properties of these compounds (Chandrappa et al., 2009). Additionally, benzothiazole compounds have been reported to possess antimicrobial properties, indicating their potential as therapeutic agents against a variety of microbial infections (Patel et al., 2010).
Photochromic and Thermochromic Properties
Benzothiazole derivatives have been identified with significant photochromic and thermochromic properties, suggesting applications in developing materials for smart windows, optical storage devices, and sensors. These compounds exhibit reversible photoinduced changes in color and can maintain their performance over numerous cycles, highlighting their stability and efficiency for long-term applications (Uchida et al., 1990).
Environmental Chemistry and Sensing Applications
Studies have also focused on the environmental chemistry of benzothiazole compounds, including their aquatic fate and potential as environmental contaminants or treatment agents. The research suggests these compounds do not persist or bioaccumulate significantly, making them suitable for use in specific environmental applications without long-term ecological impact (Brownlee et al., 1992). Additionally, benzothiazole-based chemosensors have been developed for highly sensitive physiological pH sensing, indicating their utility in bioanalytical applications (Li et al., 2018).
properties
IUPAC Name |
2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NOS/c20-12-5-8-15(21)14(11-12)17-9-6-13(23-17)7-10-19-22-16-3-1-2-4-18(16)24-19/h1-11H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJKHJRFSUZEFL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2588377.png)
![6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2588378.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

![Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate](/img/structure/B2588385.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)

![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2588392.png)
![ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2588394.png)
![Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate](/img/structure/B2588395.png)
![N-[(3-methoxyphenyl)methoxy]thian-4-imine](/img/structure/B2588396.png)